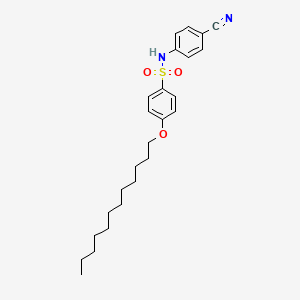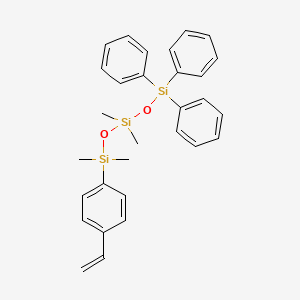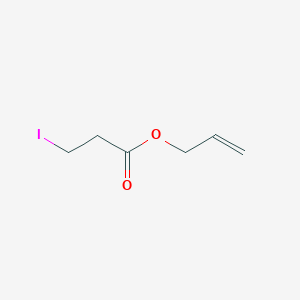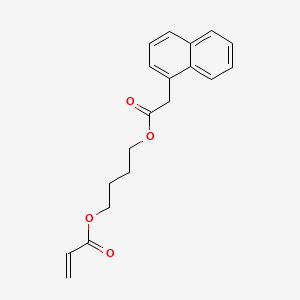
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester is an organic compound that belongs to the family of naphthalene derivatives. This compound is characterized by the presence of a naphthalene ring, an acetic acid moiety, and a butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves several steps:
Synthetic Routes: The preparation typically starts with the esterification of 1-naphthaleneacetic acid with butanol in the presence of a strong acid catalyst. This is followed by the reaction with acryloyl chloride to introduce the 1-oxo-2-propen-1-yl group.
Reaction Conditions: The esterification reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid. The subsequent reaction with acryloyl chloride is performed under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrially, the compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reactions are often carried out under controlled temperatures and inert atmospheres to prevent side reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amides, and thioesters.
Scientific Research Applications
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Pathways Involved: The pathways influenced by the compound include those related to cell growth, differentiation, and signal transduction. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
1-Naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-naphthaleneacetic acid, 4-((1-oxo-2-propen-1-yl)oxy)hexyl ester and benzoic acid, 4-((1-oxo-2-propen-1-yl)oxy)butyl ester share structural similarities.
Uniqueness: The presence of the naphthalene ring and the specific ester group in this compound imparts unique chemical properties, making it distinct from other related compounds. Its specific reactivity and applications set it apart in various research fields.
Properties
CAS No. |
110471-32-4 |
|---|---|
Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(2-naphthalen-1-ylacetyl)oxybutyl prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-2-18(20)22-12-5-6-13-23-19(21)14-16-10-7-9-15-8-3-4-11-17(15)16/h2-4,7-11H,1,5-6,12-14H2 |
InChI Key |
IDZCKXBIIDNPPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Furan-2-yl)propyl]-N'-phenylurea](/img/structure/B14314096.png)
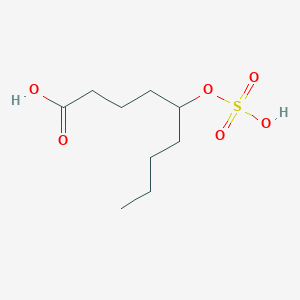
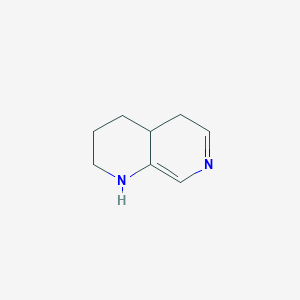
![1,3-Dimethyl-2,4,5,6-tetraphenylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14314117.png)
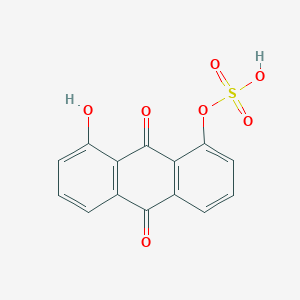
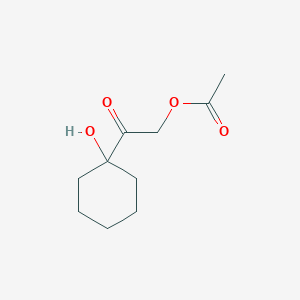
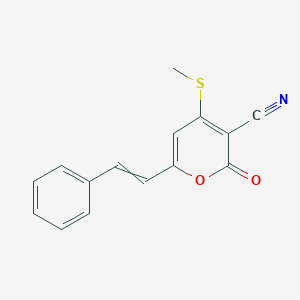
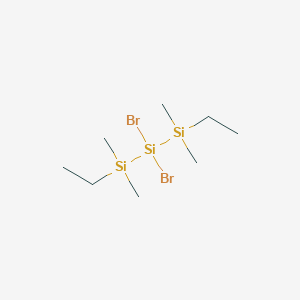
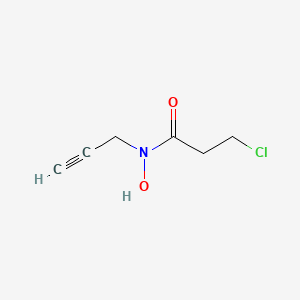
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
![2,6-Bis[(2-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B14314150.png)
